molecular formula C25H28N6O7S2 B2421103 ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 868212-58-2

ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2421103
CAS RN: 868212-58-2
M. Wt: 588.65
InChI Key: MXWYZJRCAWPTAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate consists of a piperazine ring with appended functional groups. The exact arrangement of atoms and bonds can be visualized using molecular modeling software or crystallographic data .

Scientific Research Applications

Anticancer Properties

The piperidine nucleus in this compound has been investigated for its anticancer potential. Piperidine derivatives exhibit promising activity against various cancer types. For instance:

Mechanism of Action

Target of Action

The primary targets of this compound are Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.

Mode of Action

It is believed to interact with its targets (inos and enos) and modulate their activity . This interaction could potentially alter the production of NO, leading to changes in the physiological processes that NO is involved in.

Biochemical Pathways

The compound’s interaction with iNOS and eNOS could affect the nitric oxide synthesis pathway . Changes in NO levels can have downstream effects on various physiological processes, including blood vessel dilation, immune response modulation, and neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on how it modulates the activity of iNOS and eNOS, and consequently, the production of NO . Changes in NO levels can have wide-ranging effects, given NO’s role as a signaling molecule in various physiological processes.

properties

IUPAC Name

ethyl 4-[4-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O7S2/c1-3-38-25(33)30-14-16-31(17-15-30)40(36,37)22-8-4-19(5-9-22)23(32)28-20-6-10-21(11-7-20)39(34,35)29-24-26-13-12-18(2)27-24/h4-13H,3,14-17H2,1-2H3,(H,28,32)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWYZJRCAWPTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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